Diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

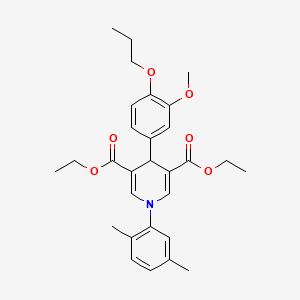

Diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by its substituted aromatic rings and ester functional groups. This compound features a 2,5-dimethylphenyl group at the N1 position and a 3-methoxy-4-propoxyphenyl group at the C4 position.

Properties

Molecular Formula |

C29H35NO6 |

|---|---|

Molecular Weight |

493.6 g/mol |

IUPAC Name |

diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C29H35NO6/c1-7-14-36-25-13-12-21(16-26(25)33-6)27-22(28(31)34-8-2)17-30(18-23(27)29(32)35-9-3)24-15-19(4)10-11-20(24)5/h10-13,15-18,27H,7-9,14H2,1-6H3 |

InChI Key |

NYTUNISWILVRQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C3=C(C=CC(=C3)C)C)C(=O)OCC)OC |

Origin of Product |

United States |

Biological Activity

Diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dihydropyridine core with various substituents that contribute to its biological activity.

Antioxidant Activity

Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant capacity is attributed to the presence of electron-donating groups in the molecular structure, which stabilize free radicals .

Antimicrobial Properties

The antimicrobial activity of dihydropyridine derivatives has been extensively studied. This compound was found to inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic pathways .

Cardiovascular Effects

Dihydropyridines are well-known for their calcium channel blocking properties. This compound may exhibit vasodilatory effects by inhibiting calcium influx in vascular smooth muscle cells. Such activity can lead to decreased blood pressure and improved cardiovascular health .

The biological activities of this compound can be explained through various mechanisms:

- Calcium Channel Blockade : By blocking L-type calcium channels in cardiac and smooth muscle cells, this compound may reduce myocardial contractility and vascular resistance.

- Antioxidant Mechanism : The presence of methoxy and propoxy groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS) effectively.

- Membrane Disruption : The hydrophobic nature of the compound aids in integrating into microbial membranes, leading to increased permeability and cell death.

Study 1: Antioxidant Evaluation

A study published in a peer-reviewed journal evaluated the antioxidant activity of several dihydropyridine derivatives. The findings indicated that compounds with similar structural motifs demonstrated IC50 values ranging from 20 to 50 µM against DPPH radicals. This compound showed promising results within this range .

Study 2: Antimicrobial Assessment

Another research project focused on the antimicrobial efficacy of dihydropyridines against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens. These results suggest that structural modifications can enhance antimicrobial potency .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s distinct substituents differentiate it from other DHPs:

- N1 Substituent: The 2,5-dimethylphenyl group contrasts with analogs bearing 3-chlorophenyl (e.g., compound 9 in ) or benzyl groups (e.g., compound in ).

- C4 Substituent : The 3-methoxy-4-propoxyphenyl group combines electron-donating (methoxy) and lipophilic (propoxy) moieties. This contrasts with simpler analogs like 8 (3-methoxyphenyl, ) or 15 (3-methoxyphenyl with an additional N-methoxyphenyl group, ). The propoxy chain may enhance membrane permeability compared to shorter alkoxy groups .

Pharmacological and Physicochemical Properties

Key comparisons include:

- P-glycoprotein (P-gp) Inhibition : Compounds 8–10 () were tested for P-gp inhibition using fluorescence activity ratio (FAR) assays. Compound 10 (3-nitrophenyl substituent) showed moderate activity, suggesting electron-withdrawing groups may enhance interactions with P-gp . The target compound’s 3-methoxy-4-propoxyphenyl group, being electron-rich, may exhibit weaker inhibition.

- Antitubercular Activity : Compounds 14–18 () with 4-methoxyphenyl groups demonstrated ABCB1 inhibition, a mechanism linked to MDR reversal in Mycobacterium tuberculosis. The target compound’s propoxy group could extend half-life in vivo due to reduced oxidative metabolism .

- Thermal Stability : Melting points for analogs range from 96–139°C (). The target compound’s melting point is unreported, but its higher molecular weight (estimated ~508 g/mol) and flexible propoxy chain may lower it compared to rigid analogs like 15 (m.p. 126–128°C) .

Tabulated Comparison of Key Analogs

Table 1. Structural and Functional Comparison of Selected 1,4-Dihydropyridines

N/R = Not reported in provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.